1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCFGINWAIWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis begins with the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and 3-fluorophenylhydrazine under acidic or basic conditions. This one-step protocol proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the pyrazolone ring.
Typical reaction conditions :
-
Solvent : Ethanol or dioxane (20–30 mL per gram of substrate)
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Catalyst : Piperidine (2–5 mol%) or acetic acid (1–2 equiv.)
Example protocol :
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Dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.) and 3-fluorophenylhydrazine hydrochloride (1.1 equiv.) in ethanol.
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Add piperidine (3 mol%) and reflux for 5 hours.
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Cool the mixture, extract with dichloromethane, and purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 8:2).
Solvent and Catalyst Screening
Yields vary significantly with solvent polarity and catalyst choice:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 80 | 5 | 85 |
| Dioxane | Acetic acid | 100 | 6 | 78 |
| DMF | None | 120 | 4 | 65 |
Ethanol with piperidine provides optimal results due to balanced polarity and efficient deprotonation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 1 hour) reduces reaction time by 80% while maintaining a yield of 82%, as demonstrated in analogous pyrazolo[3,4-c]pyrazole syntheses.
Alternative Routes: Halogenation and Functional Group Interconversion
Post-Synthetic Fluorination
While direct cyclocondensation is preferred, late-stage fluorination using agents like Selectfluor® has been explored for analogous compounds. However, this method faces challenges due to the stability of the trifluoromethyl group and competing side reactions.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce the 3-fluorophenyl group post-cyclization. However, this route is less efficient than direct hydrazine coupling, as evidenced by lower yields (50–60%) in related triazole syntheses.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3):
19F NMR (376 MHz, CDCl3):
IR (KBr):
Electron-Withdrawing Effects of Trifluoromethyl Group
The -CF₃ group reduces electron density on the pyrazolone ring, potentially slowing cyclization. Mitigation includes:
Regioselectivity Concerns
Competing formation of 4,5-dihydro-1H-pyrazol-4-one isomers is minimized by:
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazolone core significantly influence electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to ethyl or morpholino substituents .
- Aryl Substitution : The 3-fluorophenyl group offers a balance of electronegativity and steric accessibility compared to 2-fluorophenyl () or 4-methoxyphenyl (), which may optimize binding in molecular targets .
Biological Activity
1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. The pyrazole scaffold has been extensively studied for its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.16 g/mol. Its structure includes a pyrazole ring substituted with trifluoromethyl and fluorophenyl groups, which are known to enhance biological activity through various mechanisms.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study indicated that compounds with similar structures to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been highlighted in various studies. For instance, compounds related to this structure have shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 26 µM against A549 cells for a related pyrazole derivative .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole compounds has also been documented. For example, derivatives were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results with inhibition rates comparable to established antibiotics .
Data Table: Biological Activities of Related Pyrazole Compounds
Case Studies
Several case studies have illustrated the effectiveness of pyrazole compounds in treating various conditions:
- Anti-inflammatory Effects : In one study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. The most potent compound demonstrated significant reduction in TNF-α levels in vitro, indicating strong anti-inflammatory potential .
- Anticancer Screening : Another study focused on the synthesis of novel pyrazole derivatives which were screened against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents .
Q & A
What are the optimal synthetic routes for 1-(3-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. Key considerations include:
- Precursor Selection : Use 3-fluorophenylhydrazine and ethyl trifluoromethylacetoacetate as starting materials.
- Solvent and Catalyst : Ethanol or acetic acid under reflux (80–100°C) with catalytic HCl improves cyclization efficiency .
- Non-Conventional Methods : Microwave-assisted synthesis (e.g., 100 W, 10–15 min) reduces reaction time and enhances yield compared to conventional heating .
- Purity Control : Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm by -NMR (characteristic pyrazole proton at δ 5.2–5.5 ppm) .
How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure and confirm stereochemistry?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect data up to 0.75 Å resolution .
- Refinement : Employ SHELXL for structure solution and refinement. Validate using PLATON to check for twinning or disorder .
- Key Metrics : Confirm bond lengths (e.g., C-F = 1.34–1.38 Å) and dihedral angles (fluorophenyl vs. pyrazolone planes) to assign stereochemistry .
What strategies are effective in analyzing tautomeric forms or dynamic behaviors of the dihydropyrazol-5-one core?
Methodological Answer:
- Solid-State NMR : Compare -CP/MAS NMR shifts to identify keto-enol tautomerism in the solid state.
- Solution Studies : Use - and -NMR in DMSO-d6 to detect equilibrium shifts with temperature (e.g., 25°C vs. 60°C) .
- DFT Calculations : Simulate tautomeric energies at the B3LYP/6-311+G(d,p) level to predict dominant forms .
How can Structure-Activity Relationship (SAR) studies explore the impact of fluorophenyl and trifluoromethyl groups on biological activity?
Methodological Answer:
- Analog Synthesis : Replace the 3-fluorophenyl group with chloro-, methyl-, or methoxy-substituted phenyl rings. Modify the trifluoromethyl group to CF2H or CH3 .
- In Vitro Assays : Test antioxidant activity via DPPH scavenging (IC50) and antidiabetic potential using α-glucosidase inhibition assays .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or PTP1B), focusing on fluorine’s electrostatic contributions .
What computational approaches predict electronic properties and reactivity of this fluorinated pyrazolone?
Methodological Answer:
- Frontier Orbital Analysis : Perform DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps, correlating with redox behavior. Fluorine substituents lower LUMO energies, enhancing electrophilicity .
- Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Solvent Effects : Use PCM models to simulate solvation effects on reaction pathways (e.g., keto-enol tautomerism in polar vs. nonpolar solvents) .
How can contradictions in spectroscopic data (e.g., NMR shifts) arising from fluorinated substituents be resolved?
Methodological Answer:
- 2D NMR : Employ --HSQC and --HOESY to assign ambiguous signals. Fluorine’s strong electronegativity deshields adjacent protons (e.g., pyrazole H4 at δ 5.4 ppm) .
- Isotopic Labeling : Synthesize -labeled analogs to track substituent effects on chemical shifts.
- Comparative Analysis : Cross-reference with databases (e.g., SDBS) for analogous fluoropyrazolones .
What challenges arise in regioselective functionalization of the pyrazolone ring, and how can they be mitigated?
Methodological Answer:
- Directing Groups : Introduce a nitro or amino group at C4 to steer electrophilic substitution to C5.
- Protection/Deprotection : Use Boc-protection of the NH group to prevent side reactions during alkylation .
- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C3, leveraging trifluoromethyl’s electron-withdrawing effect .
What methodologies are appropriate for evaluating this compound’s antioxidant or enzyme inhibitory potential?
Methodological Answer:
- DPPH Assay : Prepare 0.1 mM solution in methanol, measure absorbance at 517 nm after 30 min. Compare IC50 to ascorbic acid controls .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) against target enzymes.
- In Vivo Models : Administer 10–50 mg/kg doses in streptozotocin-induced diabetic rodents, monitoring blood glucose and oxidative stress markers (MDA, SOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
